N-benzyl-N-phenyloxolane-2-carboxamide
Description
N-Benzyl-N-phenyloxolane-2-carboxamide is an organic compound characterized by a tetrahydrofuran (oxolane) ring fused to a carboxamide functional group. The nitrogen atom of the carboxamide is substituted with a benzyl group (C₆H₅CH₂–) and a phenyl group (C₆H₅–), distinguishing it from simpler alkyl-substituted analogs.
The oxolane (tetrahydrofuran) ring provides a rigid, oxygen-containing heterocyclic framework, while the benzyl and phenyl substituents enhance aromatic π-π stacking capabilities and modulate electronic effects.
Properties
IUPAC Name |
N-benzyl-N-phenyloxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(17-12-7-13-21-17)19(16-10-5-2-6-11-16)14-15-8-3-1-4-9-15/h1-6,8-11,17H,7,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAANFIVRQZHKJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-phenyloxolane-2-carboxamide typically involves the reaction of benzylamine with phenyl oxolane-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-phenyloxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The benzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxolane carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-benzyl-N-phenyloxolane-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-benzyl-N-phenyloxolane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target, but it generally involves the formation of non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Carboxamide Nitrogen
N-Ethyl-N-Phenyloxolane-2-Carboxamide
- Structure : Ethyl group (CH₂CH₃) instead of benzyl.
- Impact : The ethyl group reduces steric hindrance and aromatic interactions compared to the benzyl substituent. This likely enhances solubility in polar solvents but diminishes lipid membrane permeability .
- Applications : Used as a reference compound in studies exploring structure-activity relationships (SAR) of oxolane carboxamides.
N-Benzyl-N-(Cyanomethyl)-2-Oxo-2H-Chromene-3-Carboxamide
- Structure: Chromene-3-carboxamide core with cyanomethyl and benzyl substituents.
- Impact: The chromene ring introduces conjugated double bonds, enabling photoreactivity and fluorescence. The cyanomethyl group adds electron-withdrawing character, altering redox properties .
- Applications : Investigated in photodynamic therapy and organic electronics.
Core Heterocycle Modifications
N-[2-(1-Benzothiophen-3-yl)-2-Hydroxyethyl]Oxolane-3-Carboxamide
- Structure : Oxolane-3-carboxamide with a benzothiophene moiety.
- The oxolane-3-carboxamide (vs. 2-position) alters spatial orientation .
- Applications : Explored in kinase inhibition studies.
N-[4-(1,3-Benzoxazol-2-yl)Phenyl]Oxane-3-Carboxamide
- Structure : Oxane (tetrahydropyran) ring instead of oxolane, with a benzoxazole substituent.
- Impact : The oxane ring increases ring size, affecting conformational flexibility. Benzoxazole introduces hydrogen-bonding and π-stacking capabilities .
- Applications : Used in protease inhibition assays.
Substituent Position and Electronic Effects
2-(Formylamino)-N-(2-Methylphenyl)-2-Adamantanecarboxamide
- Structure: Adamantane core with 2-methylphenyl and formylamino groups.
- Impact : The 2-methylphenyl group introduces ortho-substitution effects, reducing rotational freedom and enhancing steric shielding. Adamantane confers high thermal stability .
- Applications : Studied for antiviral activity.
Data Tables: Structural and Functional Comparisons
Table 1. Substituent and Core Variations in Oxolane Carboxamides
| Compound Name | R1 | R2 | Core Structure | Key Properties/Applications |
|---|---|---|---|---|
| N-Benzyl-N-phenyloxolane-2-carboxamide | Benzyl | Phenyl | Oxolane-2-carboxamide | High lipophilicity, SAR studies |
| N-Ethyl-N-phenyloxolane-2-carboxamide | Ethyl | Phenyl | Oxolane-2-carboxamide | Improved solubility |
| N-Benzyl-N-(cyanomethyl)-chromene-3-carboxamide | Benzyl | Cyanomethyl | Chromene-3-carboxamide | Photoreactivity, fluorescence |
Table 2. Impact of Heterocyclic Core Modifications
| Compound Name | Core Structure | Unique Feature | Applications |
|---|---|---|---|
| This compound | Oxolane | Rigid, oxygen-containing ring | Material science, medicinal chemistry |
| N-[4-(Benzoxazol-2-yl)phenyl]oxane-3-carboxamide | Oxane (tetrahydropyran) | Larger ring size | Protease inhibition |
| N-[2-(Benzothiophen-3-yl)ethyl]oxolane-3-carboxamide | Oxolane + benzothiophene | Sulfur-mediated interactions | Kinase inhibition |
Key Research Findings and Uniqueness
- Positional Isomerism : Oxolane-2-carboxamides (vs. 3-carboxamides) exhibit distinct conformational preferences, affecting binding to biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
